molecular formula C6H7ClN2O2S B2432171 2-(((4-Chloro-1H-pyrazol-1-yl)methyl)thio)acetic acid CAS No. 1004643-61-1

2-(((4-Chloro-1H-pyrazol-1-yl)methyl)thio)acetic acid

Cat. No.: B2432171
CAS No.: 1004643-61-1
M. Wt: 206.64
InChI Key: WVPMBDYFHLUBJQ-UHFFFAOYSA-N
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Description

2-(((4-Chloro-1H-pyrazol-1-yl)methyl)thio)acetic acid is a chemical compound that features a pyrazole ring substituted with a chloro group and a thioacetic acid moiety

Scientific Research Applications

2-(((4-Chloro-1H-pyrazol-1-yl)methyl)thio)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

Pyrazole compounds can be harmful by inhalation, in contact with skin, and if swallowed . Specific safety and hazard information for “2-(((4-Chloro-1H-pyrazol-1-yl)methyl)thio)acetic acid” is not available in the retrieved data.

Future Directions

The future directions for research on pyrazole compounds could include the development of new synthesis methods, exploration of their biological activities, and the design of new drugs based on the pyrazole scaffold . The specific future directions for “2-(((4-Chloro-1H-pyrazol-1-yl)methyl)thio)acetic acid” are not available in the retrieved data.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-Chloro-1H-pyrazol-1-yl)methyl)thio)acetic acid typically involves the reaction of 4-chloro-1H-pyrazole with a suitable thioacetic acid derivative. One common method involves the use of a base to deprotonate the thioacetic acid, followed by nucleophilic substitution with the pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Catalysts and continuous flow reactors may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(((4-Chloro-1H-pyrazol-1-yl)methyl)thio)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1H-pyrazole: A precursor in the synthesis of 2-(((4-Chloro-1H-pyrazol-1-yl)methyl)thio)acetic acid.

    Thioacetic acid: Another precursor used in the synthesis.

    Sulfur-containing pyrazoles:

Uniqueness

This compound is unique due to its specific combination of a chloro-substituted pyrazole ring and a thioacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

2-[(4-chloropyrazol-1-yl)methylsulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2S/c7-5-1-8-9(2-5)4-12-3-6(10)11/h1-2H,3-4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPMBDYFHLUBJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CSCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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